molecular formula C5H7NO3 B1428598 (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione CAS No. 91049-52-4

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Cat. No. B1428598
CAS RN: 91049-52-4
M. Wt: 129.11 g/mol
InChI Key: WTFJJYYGWFKOQH-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as DMO, is an important organic compound with a wide range of applications in the fields of synthetic chemistry, biochemistry, and pharmacology. It is a cyclic ketone that is used as a precursor for the synthesis of various compounds and drugs. DMO has also been studied for its potential use in the treatment of diseases such as cancer and Alzheimer's disease.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • A study by Tsukamoto et al. (1993) highlighted the synthesis of spirooxazolidine-2,4-dione derivatives, which were evaluated as cholinergic agents. These compounds, including variations of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, showed affinity for cortical M1 receptors and exhibited antiamnesic effects in mice, suggesting potential as antidementia drugs (Tsukamoto et al., 1993).

Biochemical Studies and Metabolism

  • Inamura et al. (1989) investigated the relationship between seizure-induced damage in certain brain regions and acidosis, employing a derivative of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione in their methodology. This study contributed to understanding the biochemical pathways and complications associated with seizures (Inamura et al., 1989).

Pharmacokinetics and Drug Metabolism

  • Tanaka et al. (1981) conducted pharmacokinetic studies on trimethadione and its metabolite, 5, 5-dimethyl-2, 4-oxazolidine-dione, in rats with chemically-induced liver injury. This research provides insights into the metabolic pathways and the impact of liver injury on drug metabolism (Tanaka et al., 1981).

Pharmacological Properties and Potential Therapeutics

  • A study by Girgis et al. (2011) focused on the synthesis of 1,2,7,9-tetraaza-spiro[4.5]dec-2-ene-6,8,10-triones, which showed promising hypnotic effects. This research could provide a foundation for developing new therapeutics involving derivatives of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione (Girgis et al., 2011).

properties

IUPAC Name

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFJJYYGWFKOQH-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)OC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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